molecular formula C24H16N2O2 B2994603 (3Z)-3-[(naphthalen-1-yl)imino]-3H-benzo[f]chromene-2-carboxamide CAS No. 329690-08-6

(3Z)-3-[(naphthalen-1-yl)imino]-3H-benzo[f]chromene-2-carboxamide

Cat. No.: B2994603
CAS No.: 329690-08-6
M. Wt: 364.404
InChI Key: UUJISCCAAYTEAU-LCUIJRPUSA-N
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Description

(3Z)-3-[(Naphthalen-1-yl)imino]-3H-benzo[f]chromene-2-carboxamide is a chromene-based heterocyclic compound characterized by a benzo[f]chromene core fused with a naphthalenylimino group and a carboxamide substituent. The Z-configuration of the imino group is critical for its structural stability and biological interactions. This compound belongs to a broader class of 2-imino-2H-chromene-3-carboxamides, which are synthesized via condensation reactions involving salicylaldehydes and cyanoacetamide derivatives under acidic or catalytic conditions . Its extended aromatic system and electron-rich imino group make it a candidate for studying tyrosine kinase inhibition and other therapeutic applications, though specific biological data for this derivative remain underexplored in the provided evidence .

Properties

IUPAC Name

3-naphthalen-1-yliminobenzo[f]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O2/c25-23(27)20-14-19-17-9-3-1-7-16(17)12-13-22(19)28-24(20)26-21-11-5-8-15-6-2-4-10-18(15)21/h1-14H,(H2,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJISCCAAYTEAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N=C3C(=CC4=C(O3)C=CC5=CC=CC=C54)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[(naphthalen-1-yl)imino]-3H-benzo[f]chromene-2-carboxamide typically involves a multi-step process. One common method includes the condensation of naphthalen-1-amine with 3H-benzo[f]chromene-2-carboxylic acid under specific reaction conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the imino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[(naphthalen-1-yl)imino]-3H-benzo[f]chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted imines or amides.

Scientific Research Applications

(3Z)-3-[(naphthalen-1-yl)imino]-3H-benzo[f]chromene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a fluorescent probe in imaging applications.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of (3Z)-3-[(naphthalen-1-yl)imino]-3H-benzo[f]chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The pathways involved often include signal transduction cascades that regulate cellular processes such as apoptosis and inflammation.

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity: The naphthalenylimino group in the target compound provides greater steric bulk and π-conjugation compared to smaller aryl groups (e.g., 4-methoxyphenyl in or 3,5-dimethylphenyl in ). This likely enhances lipophilicity, impacting solubility and membrane permeability.
  • Synthetic Routes: While the target compound is synthesized via imino-group condensation , derivatives like 5a require additional steps such as thionyl chloride-mediated acyl chloride formation .
  • Functional Groups: The 3-oxo group in 5a vs.

Key Observations :

  • Lipophilicity : The naphthalenyl group increases LogP compared to derivatives with methoxy or thiazole substituents, suggesting superior cell membrane penetration but poorer aqueous solubility.

Structure-Activity Relationship (SAR) Insights

  • Aromatic Substituents : Bulkier groups (naphthalenyl) enhance π-π stacking with hydrophobic enzyme pockets, as seen in tyrosine kinase inhibitors . Smaller groups (e.g., 4-methoxyphenyl) may reduce steric hindrance, favoring interactions with shallow binding sites.
  • Imino vs. Oxo Groups: The 3-imino group in the target compound may act as a hydrogen bond donor, unlike the 3-oxo group in 5a, which serves as a hydrogen bond acceptor. This distinction could influence target selectivity .

Biological Activity

(3Z)-3-[(naphthalen-1-yl)imino]-3H-benzo[f]chromene-2-carboxamide, with CAS number 329690-08-6, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound is characterized by a unique structure that includes a benzochromene core fused with a naphthalenic imine. The synthesis of this compound typically involves multi-step reactions that can include the condensation of appropriate chromene derivatives with naphthalenic amines under controlled conditions to ensure high yields and purity.

Anticancer Properties

Recent studies have indicated that derivatives of benzochromenes exhibit promising anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines, including HL-60 cells. These studies highlighted mechanisms such as:

  • Cell Cycle Arrest : Induction of G1/S phase arrest was observed, which correlates with decreased expression of cyclin-dependent kinase 2 (CDK-2) and Cyclin D1.
  • Apoptosis Induction : Activation of both intrinsic (Bcl-2/Caspase 3) and extrinsic (Fas/Caspase 8) apoptotic pathways was confirmed through flow cytometry and Western blot analyses, indicating the potential use of this compound in treating acute myeloid leukemia (AML) .
MechanismEffect
Cell Cycle ArrestInhibition of CDK-2 and Cyclin D1
Apoptosis InductionActivation of Caspase pathways

Antioxidant Properties

Compounds within the benzochromene class have been noted for their antioxidant capabilities. The presence of phenolic structures contributes to their ability to scavenge free radicals, which can mitigate oxidative stress-related diseases .

Case Studies

  • Study on HL-60 Cells : A comprehensive study demonstrated that certain benzochromene derivatives led to significant apoptosis in HL-60 cells through both intrinsic and extrinsic pathways. The study utilized flow cytometry and Western blotting to confirm these findings, marking these compounds as potential candidates for further development in AML therapy .
  • Antimicrobial Testing : In vitro tests on derivatives showed varying degrees of activity against Gram-positive and Gram-negative bacteria, suggesting that modifications to the structure could enhance efficacy .

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